

## Discovery and history of Bitopertin development

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Discovery and Development of Bitopertin

#### Introduction

Bitopertin (formerly RG1678 or RO-4917838) is a selective, orally available small-molecule inhibitor of Glycine Transporter 1 (GlyT1). Its development trajectory provides a compelling case study in drug repurposing, beginning with a large-scale program in neuropsychiatry and pivoting to a focused application in rare hematologic diseases. This guide details the history of Bitopertin's discovery, its dual mechanisms of action, and the key experimental and clinical findings that have shaped its journey.

Initially developed by Roche starting in 2001, Bitopertin was investigated as a novel treatment for the negative symptoms of schizophrenia.[1][2] The therapeutic hypothesis was centered on the potentiation of N-methyl-D-aspartate (NMDA) receptor function in the brain.[3] Despite promising Phase II results, the extensive Phase III program ultimately failed to meet its primary endpoints, leading to the discontinuation of its development for schizophrenia in 2014.[4][5]

A key pharmacological observation from the schizophrenia trials—a consistent, dose-dependent reduction in hemoglobin—paved the way for Bitopertin's second life.[6] This side effect was correctly attributed to GlyT1 inhibition in erythroid precursor cells, which limits the glycine supply essential for heme biosynthesis.[7] In 2021, Disc Medicine licensed the global rights to Bitopertin to develop it as a first-in-class, disease-modifying therapy for erythropoietic protoporphyria (EPP) and other related disorders.[6][7] As of late 2025, Disc Medicine has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for accelerated approval of Bitopertin for the treatment of EPP.[8][9]



# Part 1: Development for Schizophrenia Discovery and Rationale

The development of Bitopertin was rooted in the glutamate hypothesis of schizophrenia, which posits that hypofunction of the NMDA receptor contributes to the negative and cognitive symptoms of the disorder.[3] Glycine is an obligatory co-agonist with glutamate for the activation of NMDA receptors.[10] By inhibiting GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft, Bitopertin was designed to increase extracellular glycine concentrations, thereby enhancing NMDA receptor signaling.[3][10]

The project was initiated by Roche in 2001, a period when the first potent and selective GlyT1 inhibitors were being described in the scientific community.[2] Through a high-throughput screening and lead optimization campaign, Bitopertin (RG1678) was selected as a clinical candidate in early 2004 due to its promising preclinical profile, including high potency, good oral bioavailability, and a long half-life suitable for once-daily dosing.[2]

#### **Mechanism of Action: NMDA Receptor Modulation**

The proposed mechanism for Bitopertin in schizophrenia involves the potentiation of glutamatergic neurotransmission. By blocking GlyT1 on glial cells surrounding synapses, the reuptake of glycine is inhibited, leading to its accumulation in the synaptic cleft. This increased availability of glycine enhances the activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.





Click to download full resolution via product page

Caption: Mechanism of Action of Bitopertin in Schizophrenia.

### **Clinical Development for Schizophrenia**

Phase I studies, initiated in December 2005, showed that Bitopertin was safe and well-tolerated, with a terminal half-life of approximately 40 hours, confirming the potential for once-







daily dosing.[2] A subsequent study in healthy volunteers demonstrated that Bitopertin dose-dependently increased glycine levels in cerebrospinal fluid (CSF), providing the first proof of mechanism in humans.[2]

A Phase II proof-of-concept study (NCT00616798) involving 323 patients with predominant negative symptoms of schizophrenia showed promising results.[11] After 8 weeks, patients treated with 10 mg/day of Bitopertin showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) negative factor score compared to placebo. [11] Notably, the study revealed an inverted U-shaped dose-response curve, with the 10 mg and 30 mg doses showing efficacy, but not the 60 mg dose.[2][11] The optimal effect was observed at a GlyT1 occupancy of less than 50%.[2]

These encouraging results led to the initiation of a large Phase III program, known as "SearchLyte," which included six clinical trials.[6][12] However, in January 2014, Roche announced that the first two of these trials failed to meet their primary endpoints.[10] By April 2014, after further negative results, the majority of the Phase III trials were discontinued due to lack of efficacy.[5][13]



| Trial<br>Identifier    | Phase | N   | Treatmen<br>t Arms                               | Primary<br>Endpoint                                            | Key<br>Finding                                                                 | Referenc<br>e |
|------------------------|-------|-----|--------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------------|---------------|
| NCT00616<br>798        | II    | 323 | Placebo,<br>Bitopertin<br>(10, 30, 60<br>mg/day) | Change in<br>PANSS<br>Negative<br>Factor<br>Score at<br>Week 8 | Significant improveme nt with 10 mg (-25%) and 30 mg (-25%) vs. Placebo (-19%) | [11]          |
| FlashLyte<br>(NN25310) | III   | 594 | Placebo,<br>Bitopertin<br>(10, 20<br>mg/day)     | Change in PANSS Negative Factor Score at Week 24               | No<br>statistically<br>significant<br>difference<br>from<br>placebo            | [13]          |
| DayLyte<br>(WN25309)   | III   | 605 | Placebo,<br>Bitopertin<br>(5, 10<br>mg/day)      | Change in PANSS Negative Factor Score at Week 24               | No<br>statistically<br>significant<br>difference<br>from<br>placebo            | [13]          |
| SunLyte<br>(WN25308)   | III   | N/A | Placebo,<br>Bitopertin                           | Change in PANSS Negative Factor Score at Week 24               | Terminated<br>early for<br>futility                                            | [13]          |

## Part 2: Repurposing for Hematologic Disorders A Strategic Pivot: From Brain to Blood

The transition of Bitopertin's development from neurology to hematology was prompted by a consistently observed, dose-dependent, and reversible reduction in hemoglobin in participants







of the schizophrenia trials.[6][14] This was recognized not as a toxicity issue, but as an ontarget pharmacological effect of GlyT1 inhibition. GlyT1 is highly expressed on developing red blood cells (erythroid precursors), where it transports the large amounts of extracellular glycine required for the first and rate-limiting step of heme biosynthesis.[7][15] By limiting glycine uptake, Bitopertin effectively downregulates heme production.[7]

This mechanism presented a novel therapeutic strategy for erythropoietic protoporphyria (EPP), a rare genetic disorder caused by a deficiency in the enzyme ferrochelatase (FECH). [15] This deficiency leads to the accumulation of the heme precursor protoporphyrin IX (PPIX), a photoactive molecule that causes severe pain and skin damage upon exposure to sunlight.[7] [15] By reducing the upstream supply of glycine, Bitopertin was hypothesized to decrease the production and accumulation of toxic PPIX.[15]

#### **Mechanism of Action: Heme Biosynthesis Modulation**

In erythroid precursors, the synthesis of heme begins in the mitochondria with the condensation of glycine and succinyl-CoA by the enzyme ALAS2. GlyT1 is a key transporter that supplies the necessary glycine for this high-demand process. By inhibiting GlyT1, Bitopertin reduces the intracellular glycine pool available to ALAS2, thereby decreasing the overall flux through the heme synthesis pathway and reducing the accumulation of PPIX in EPP.





Click to download full resolution via product page

Caption: Mechanism of Action of Bitopertin in EPP.



#### **Preclinical and Clinical Development for EPP**

Disc Medicine, after licensing Bitopertin from Roche in May 2021, initiated a development program for EPP and other porphyrias.[8][16]

- Preclinical Studies: In vitro studies using a K562 cellular model of EPP (created using CRISPR-Cas9 to mimic the disease genotype) demonstrated that Bitopertin could significantly reduce PPIX levels.[15] In vivo studies using mouse models of EPP and X-linked protoporphyria (XLPP) also showed that Bitopertin treatment reduced PPIX accumulation without causing significant effects on hemoglobin levels.[15]
- Clinical Trials: The clinical development program for EPP included several key studies:
  - BEACON (Phase 2, Open-Label): This study provided the initial proof-of-concept in EPP patients, demonstrating that Bitopertin treatment led to significant reductions in PPIX levels.[9][16]
  - AURORA (Phase 2, Placebo-Controlled): This trial confirmed the findings of the BEACON study. Treatment with 60 mg of Bitopertin resulted in a significant and sustained decrease in whole-blood PPIX levels (a 40% reduction compared to placebo).[9][14] The trial also showed improvements in light tolerance and quality of life.[9]
  - HELIOS (Open-Label Extension): This long-term study demonstrated that Bitopertin was safe and well-tolerated for over two years of use, with sustained reductions in PPIX.[8][9]
  - APOLLO (Phase 3, Confirmatory): This ongoing trial is designed to confirm the clinical benefits of Bitopertin in a larger patient population.[9][17]

On September 29, 2025, Disc Medicine announced the submission of an NDA to the FDA seeking accelerated approval for Bitopertin for the treatment of EPP in patients aged 12 and older, with a decision anticipated in late 2025 or early 2026.[8][18][19]



| Trial<br>Identifier            | Phase | N   | Treatmen<br>t Arms                           | Primary<br>Endpoint                 | Key<br>Finding                                                         | Referenc<br>e |
|--------------------------------|-------|-----|----------------------------------------------|-------------------------------------|------------------------------------------------------------------------|---------------|
| BEACON<br>(NCT0520<br>2BEACON) | II    | 22  | Bitopertin<br>(20, 60<br>mg/day)             | Change in<br>PPIX levels            | Significant,<br>dose-<br>dependent<br>reductions<br>in PPIX            | [9][16]       |
| AURORA<br>(NCT052A<br>URORA)   | II    | 75  | Placebo,<br>Bitopertin<br>(20, 60<br>mg/day) | Change in<br>PPIX levels            | reduction in whole- blood PPIX with 60 mg dose vs. placebo (p < 0.001) | [9][14]       |
| HELIOS<br>(NCT052H<br>ELIOS)   | OLE   | N/A | Bitopertin<br>(20, 60<br>mg/day)             | Long-term<br>safety and<br>efficacy | Sustained PPIX reduction; safe and well- tolerated for >2 years        | [8][9]        |

# Experimental Protocols & Methodologies GlyT1 Inhibition and Preclinical Efficacy (Schizophrenia)

 Screening Cascade: The lead identification and optimization phase at Roche utilized a multistep screening cascade. This involved initial high-throughput screening for GlyT1 inhibition, followed by secondary assays to assess selectivity against other transporters and receptors.
 Promising compounds were then evaluated for their pharmacokinetic properties in rats and monkeys, including plasma clearance, oral bioavailability, and half-life, before being selected for further development.[2]



- PCP-Induced Hyperlocomotion Model: This animal model is used to screen for antipsychotic-like activity. Mice or rats are treated with phencyclidine (PCP), an NMDA receptor antagonist, which induces hyperlocomotor activity, mimicking certain psychotic symptoms. The ability of a test compound (e.g., Bitopertin) to reverse this hyperactivity is measured as an indicator of potential efficacy.
- CSF Glycine Measurement: To establish proof of mechanism in humans, a clinical study was conducted in healthy male volunteers. Participants received once-daily doses of Bitopertin (3, 10, 30, or 60 mg) for 10 days. Cerebrospinal fluid was collected at baseline and after treatment to measure changes in glycine concentration via validated analytical methods, demonstrating a dose-dependent increase.[2]

#### **PPIX Reduction and Preclinical Efficacy (EPP)**

- K562 Cellular Model of EPP: To create a human cell-based model of EPP, K562 erythroleukemia cells were genetically engineered using CRISPR-Cas9. The editing process involved knocking down one ferrochelatase (FECH) allele and introducing a common hypomorphic variant (c.315-48C) on the other allele to replicate the genetic basis of the disease. These engineered cells were then cultured and treated with varying concentrations of Bitopertin. Protoporphyrin IX levels were subsequently quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the half-maximal effective concentration (EC50).[15]
- EPP Mouse Models: Preclinical in vivo efficacy was tested in established mouse models of EPP (Fechm1Pas) and XLPP (Alas2Q548X). These mice were fed a diet containing Bitopertin (e.g., 100 ppm) for a period of 8 weeks. At the end of the treatment period, whole blood was collected to measure PPIX and hemoglobin levels to assess both efficacy (PPIX reduction) and potential on-target effects on hematology.[15]





Click to download full resolution via product page

**Caption:** High-Level Workflow of Bitopertin's Development History.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discmedicine.com [discmedicine.com]
- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Bitopertin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. discmedicine.com [discmedicine.com]
- 8. Disc Medicine Submits FDA NDA for EPP Drug Bitopertin | IRON Stock News [stocktitan.net]
- 9. pharmanow.live [pharmanow.live]
- 10. Bitopertin Wikipedia [en.wikipedia.org]
- 11. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 15. discmedicine.com [discmedicine.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. porphyrianews.com [porphyrianews.com]



- 18. Disc Medicine Submits New Drug Application for Bitopertin in Erythropoietic Protoporphyria and Secures FDA Priority Voucher [quiverquant.com]
- 19. Disc Medicine: Strong Financial Position and Promising Product Pipeline with Bitopertina Bitopertina Billion-Dollar Potential TipRanks.com [tipranks.com]
- To cite this document: BenchChem. [Discovery and history of Bitopertin development].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029943#discovery-and-history-of-bitopertin-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com